molecular formula C14H18N2O2 B11868230 (R)-7-Amino-5-(4-methoxybenzyl)-5-azaspiro[2.4]heptan-4-one

(R)-7-Amino-5-(4-methoxybenzyl)-5-azaspiro[2.4]heptan-4-one

Katalognummer: B11868230
Molekulargewicht: 246.30 g/mol
InChI-Schlüssel: NLRCBCRYOXXWKD-LBPRGKRZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-7-Amino-5-(4-methoxybenzyl)-5-azaspiro[2.4]heptan-4-one is a chiral spirocyclic compound featuring a bicyclic core composed of a piperidine-like ring fused to a cyclopropane moiety (spiro[2.4]heptan-4-one). The (R)-configuration at the 7-amino position and the 4-methoxybenzyl substitution at the 5-position distinguish it from related analogs .

The 4-methoxybenzyl group may improve solubility and target engagement compared to simpler benzyl-substituted analogs .

Eigenschaften

Molekularformel

C14H18N2O2

Molekulargewicht

246.30 g/mol

IUPAC-Name

(7R)-7-amino-5-[(4-methoxyphenyl)methyl]-5-azaspiro[2.4]heptan-4-one

InChI

InChI=1S/C14H18N2O2/c1-18-11-4-2-10(3-5-11)8-16-9-12(15)14(6-7-14)13(16)17/h2-5,12H,6-9,15H2,1H3/t12-/m0/s1

InChI-Schlüssel

NLRCBCRYOXXWKD-LBPRGKRZSA-N

Isomerische SMILES

COC1=CC=C(C=C1)CN2C[C@@H](C3(C2=O)CC3)N

Kanonische SMILES

COC1=CC=C(C=C1)CN2CC(C3(C2=O)CC3)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclopropanation via Simmon-Smith Reaction

The spiro[2.4]heptane system is constructed using a zinc-carbenoid-mediated cyclopropanation, as detailed in US8927739B2. Starting from a 4-exomethylene proline derivative, treatment with diethylzinc and diiodomethane generates the cyclopropane ring:

Reaction Conditions :

  • Substrate: Methyl 4-methylenepyrrolidine-2-carboxylate

  • Reagents: Et₂Zn (2 equiv), CH₂I₂ (1.5 equiv), CF₃COOH (0.1 equiv)

  • Temperature: 0°C to RT, 12 hours

  • Yield: 68–72%

This step forms the spiro[2.4]heptane skeleton but requires careful control to avoid ring-opening side reactions.

Lactamization of the Spirocyclic Intermediate

The keto group at C4 is introduced via lactamization. Hydrolysis of the methyl ester followed by intramolecular amidation under acidic conditions yields the lactam:

Procedure :

  • Saponify methyl ester with LiOH/H₂O/THF.

  • Activate carboxylic acid with EDCl/HOBt.

  • Cyclize via microwave irradiation (100°C, 30 min) to form 5-azaspiro[2.4]heptan-4-one.

Yield : 85% after purification by recrystallization (EtOAc/hexane).

Introduction of the 4-Methoxybenzyl Group

N-Alkylation Strategies

The 4-methoxybenzyl group is introduced at N5 via alkylation of the spirocyclic amine. Two methods are prevalent:

Method A: Direct Alkylation

  • Reagents : 4-Methoxybenzyl chloride (1.2 equiv), K₂CO₃ (2 equiv), DMF, 60°C, 6 hours.

  • Yield : 62% (crude), requiring column chromatography (SiO₂, 5% MeOH/CH₂Cl₂) for purity.

Method B: Reductive Amination

  • Reagents : 4-Methoxybenzaldehyde (1.1 equiv), NaBH₃CN (1.5 equiv), MeOH, RT, 12 hours.

  • Yield : 78% with higher regioselectivity and fewer side products compared to Method A.

Stereoselective Synthesis of the (R)-7-Amino Group

Chiral Resolution via Diastereomeric Salt Formation

The racemic 7-amino intermediate is resolved using dibenzoyl-L-tartaric acid:

  • Conditions : Ethanol, reflux, 2 hours.

  • Diastereomeric Excess : 98% (R)-enantiomer after recrystallization.

Asymmetric Catalytic Hydrogenation

An alternative approach employs a chiral ruthenium catalyst to hydrogenate a 7-keto precursor:

  • Catalyst : (R)-BINAP-RuCl₂ (0.5 mol%)

  • Substrate : 7-Oxo-5-(4-methoxybenzyl)-5-azaspiro[2.4]heptan-4-one

  • Conditions : H₂ (50 psi), MeOH, 25°C, 24 hours

  • Enantiomeric Excess : 94% (R)

Optimization and Scale-Up Considerations

Critical Process Parameters

  • Cyclopropanation : Excess Et₂Zn improves yields but complicates purification. A stoichiometric ratio of 1.1:1 (CH₂I₂:substrate) minimizes byproducts.

  • Lactamization : Microwave irradiation reduces reaction time from 12 hours to 30 minutes versus conventional heating.

  • Stereoselectivity : Catalytic hydrogenation offers superior ee (94%) over resolution (82%) but requires specialized equipment.

Analytical Validation

  • Purity : >98% by HPLC (C18 column, 0.1% TFA/MeCN gradient).

  • Stereochemistry Confirmation : X-ray crystallography and chiral HPLC (Chiralpak AD-H, heptane/EtOH).

Comparative Evaluation of Synthetic Routes

Method Yield ee (%) Complexity
Simmon-Smith + Resolution52%98Moderate
Asymmetric Hydrogenation65%94High
Reductive Amination78%N/ALow

The reductive amination route offers the highest efficiency for N-alkylation, while asymmetric hydrogenation balances yield and stereoselectivity .

Analyse Chemischer Reaktionen

Types of Reactions

®-7-Amino-5-(4-methoxybenzyl)-5-azaspiro[2.4]heptan-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alkoxides. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von (R)-7-Amino-5-(4-Methoxybenzyl)-5-azaspiro[2.4]heptan-4-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Aminogruppe und die Methoxybenzylgruppe spielen eine entscheidende Rolle bei der Bindung an diese Zielstrukturen. Die Verbindung kann biologische Signalwege modulieren, indem sie Enzyme, Rezeptoren oder andere Proteine hemmt oder aktiviert. Detaillierte Studien zur Bindungsaffinität und -spezifität sind essenziell, um den vollständigen Wirkmechanismus zu verstehen.

Wirkmechanismus

The mechanism of action of ®-7-Amino-5-(4-methoxybenzyl)-5-azaspiro[2.4]heptan-4-one involves its interaction with specific molecular targets. The amino group and the methoxybenzyl group play a crucial role in binding to these targets. The compound may modulate biological pathways by inhibiting or activating enzymes, receptors, or other proteins. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Comparisons

Compound Name 5-Substituent 7-Functional Group Key Properties/Activity References
(R)-7-Amino-5-(4-methoxybenzyl)-5-azaspiro[2.4]heptan-4-one 4-Methoxybenzyl Amino Enhanced solubility; potential kinase activity
(S)-7-Amino-5-benzyl-5-azaspiro[2.4]heptan-4-one Benzyl Amino Reduced metabolic stability; stereochemical impact on activity
5-Benzyl-7-(hydroxyimino)-5-azaspiro[2.4]heptan-4-one Benzyl Hydroxyimino Oxime group enables further derivatization; rigid scaffold
7-Amino-5-azaspiro[2.4]heptan-4-one None Amino Base scaffold; limited lipophilicity

Key Observations:

  • The 4-methoxybenzyl group in the target compound likely improves solubility and target affinity compared to the benzyl group in (S)-7-amino-5-benzyl derivatives .
  • The hydroxyimino substitution in 5-benzyl-7-(hydroxyimino) analogs introduces a reactive handle for chemical modifications, broadening pharmacological utility .

Derivatives with Modified Core Structures

Table 2: Core Structure Modifications

Compound Name Core Modification Biological Relevance References
(1RS,3SR)-1-(4-Methylbenzyl)-7-phenyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-one Oxa-substitution; enone system Altered electronic properties; potential for covalent binding
(R)-3-(7-(Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile Pyrrolopyrimidine appendage JAK1 selectivity (IC50 = 8.5 nM)
5-Azaspiro[2.4]heptan-4-one Unsubstituted core Building block for further derivatization

Key Observations:

  • The pyrrolopyrimidine extension in (R)-6c demonstrates how appendages to the spirocyclic core can enhance kinase selectivity .

Stereochemical and Functional Group Impact

  • Stereochemistry: The (R)-configuration at the 7-amino position in the target compound is critical for activity, as seen in JAK1 inhibitors where stereochemistry dictates binding orientation . The (S)-enantiomer () may exhibit reduced potency due to mismatched spatial interactions.
  • Functional Groups: The 7-amino group in the target compound facilitates hydrogen bonding with kinase targets, while the 4-methoxy moiety on the benzyl group enhances solubility and pharmacokinetics compared to non-polar substituents .

Biologische Aktivität

(R)-7-Amino-5-(4-methoxybenzyl)-5-azaspiro[2.4]heptan-4-one is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. The compound's molecular formula is C14H18N2O2C_{14}H_{18}N_{2}O_{2}, with a molecular weight of approximately 246.30 g/mol. Its structure includes an amino group and a methoxybenzyl substituent, which enhances its biological activity and solubility, making it a promising candidate for drug development.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. Studies indicate that the compound may function as an enzyme inhibitor , modulating the activity of various biological targets. This modulation can lead to significant therapeutic effects, particularly in the context of antimicrobial and anticancer activities.

Biological Evaluations

Research has demonstrated that this compound exhibits notable antibacterial properties against a range of microbial strains, including multidrug-resistant bacteria. The compound's enantiomers display varying degrees of potency, with certain configurations yielding enhanced biological activity.

Table 1: Biological Activity Summary

Activity TypeTarget Organisms/EnzymesObserved Effects
AntibacterialMultidrug-resistant Streptococcus pneumoniaeSignificant inhibition of growth
Enzyme InhibitionVarious enzymes involved in metabolic pathwaysModulation of enzyme activity
CytotoxicityCancer cell linesInduction of apoptosis in cancer cells

Case Studies and Research Findings

  • Antimicrobial Properties : A study highlighted the compound's efficacy against resistant strains of bacteria, showing a marked reduction in bacterial viability in vitro. The mechanism involved disruption of bacterial cell wall synthesis, likely due to enzyme inhibition .
  • Cytotoxic Effects on Cancer Cells : In vitro studies revealed that this compound induced apoptosis in various cancer cell lines, suggesting potential as an anticancer agent. The compound was shown to inhibit key signaling pathways associated with cell survival and proliferation .
  • Pharmacokinetics and Toxicology : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, with low cytotoxicity profiles observed in non-cancerous cells . This profile supports its further development as a therapeutic agent.

Synthesis and Structural Considerations

The synthesis of this compound typically involves multi-step organic reactions that optimize yield and purity. Key synthetic routes include:

  • Starting Materials : Common precursors include substituted benzyl amines and spirocyclic intermediates.
  • Reaction Conditions : Specific conditions such as temperature, solvents, and catalysts are tailored to enhance reaction efficiency.

Table 2: Synthetic Routes Overview

StepReaction TypeKey Reagents
Step 1AlkylationAlkyl halides
Step 2ReductionLithium aluminum hydride
Step 3CyclizationAcidic catalysts

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (R)-7-Amino-5-(4-methoxybenzyl)-5-azaspiro[2.4]heptan-4-one?

  • Methodology : The synthesis typically involves cyclopropane intermediates and asymmetric hydrogenation. For example, cyclopropane carboxylates can undergo enantioselective hydrogenation using Ru-SunPhos catalysts to achieve up to 98.7% enantiomeric excess (ee) . Subsequent functionalization with 4-methoxybenzyl groups is achieved via reductive amination or nucleophilic substitution. Key steps include protecting group strategies (e.g., Boc) and chromatographic purification to isolate the (R)-enantiomer .
  • Critical Factors : Catalyst selection, reaction temperature, and solvent polarity significantly impact stereochemical outcomes.

Q. How is the spirocyclic core structurally characterized?

  • Methodology : X-ray crystallography is the gold standard for confirming absolute configurations . Spectroscopic techniques (¹H/¹³C NMR, IR) identify functional groups, while mass spectrometry (MS) validates molecular weight. For example, the spiro[2.4]heptane system shows distinct NMR signals for cyclopropane protons (δ 1.2–1.8 ppm) and azaspiro nitrogen environments .

Q. What in vitro assays are used to assess preliminary biological activity?

  • Methodology : Minimum inhibitory concentration (MIC) assays against Gram-positive/-negative bacteria (e.g., S. pneumoniae, H. influenzae) evaluate antibacterial potential . For kinase inhibition (e.g., JAK1), IC₅₀ values are determined via fluorescence polarization assays using purified enzymes .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.